(S)-4-Cmtb
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-CMTB involves several steps, starting from commercially available starting materials. The general synthetic route includes the following steps:
Formation of the thiazole ring: This step involves the reaction of a suitable precursor with a thioamide to form the thiazole ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the amide bond: The final step involves the formation of the amide bond between the thiazole ring and the chlorophenyl group.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-4-CMTB undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered functional groups .
Scientific Research Applications
(S)-4-CMTB has several scientific research applications, including:
Mechanism of Action
(S)-4-CMTB exerts its effects by binding to the FFA2 receptor, which is a G-protein-coupled receptor (GPCR). Upon binding, this compound activates the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of Gαq- and Gαi-coupled pathways, resulting in various cellular responses such as inhibition of lipolysis and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Phenylacetamide 1: Another allosteric agonist of FFA2 with similar properties to (S)-4-CMTB.
AMG 7703: A compound with similar chemical structure and biological activity as this compound.
Uniqueness of this compound
This compound is unique due to its high specificity and potency as an allosteric agonist of FFA2. It has been shown to activate both Gαq- and Gαi-coupled pathways, making it a valuable tool for studying the complex signaling mechanisms of FFA2 .
Properties
Molecular Formula |
C14H14ClFN2OS |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-N-(5-fluoro-1,3-thiazol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1 |
InChI Key |
VMELOMANPNYLFR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=C(S2)F |
Origin of Product |
United States |
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